molecular formula C11H13FO3 B3138997 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone CAS No. 474708-59-3

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Cat. No.: B3138997
CAS No.: 474708-59-3
M. Wt: 212.22 g/mol
InChI Key: ZQCQCZJFCHRWDR-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-(2-methoxyethoxy)acetophenone is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is characterized by the presence of a fluoro group at the 2’ position and a 2-methoxyethoxy group at the 4’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-(2-methoxyethoxy)acetophenone can be achieved through several methods. One common approach involves the acylation of fluoroanisole derivatives. For example, the reaction of 2-fluoro-4-methoxyacetophenone with 2-methoxyethanol in the presence of a strong acid catalyst can yield the desired product . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-(2-methoxyethoxy)acetophenone may involve large-scale acylation reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-(2-methoxyethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acetophenone derivatives.

Scientific Research Applications

2’-Fluoro-4’-(2-methoxyethoxy)acetophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxyacetophenone: Similar structure but lacks the 2-methoxyethoxy group.

    4-Fluoro-2-hydroxyacetophenone: Contains a hydroxy group instead of a methoxyethoxy group.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a bromo group instead of a fluoro group.

Uniqueness

2’-Fluoro-4’-(2-methoxyethoxy)acetophenone is unique due to the presence of both the fluoro and 2-methoxyethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-[2-fluoro-4-(2-methoxyethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)10-4-3-9(7-11(10)12)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCQCZJFCHRWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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